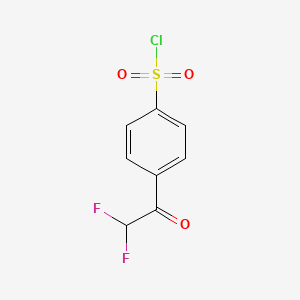
4-(2,2-Difluoroacetyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Difluoroacetyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClF2O3S and a molecular weight of 254.64 g/mol . This compound is characterized by the presence of a difluoroacetyl group and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 4-(2,2-Difluoroacetyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(2,2-Difluoroacetyl)benzene with chlorosulfonic acid. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Analyse Chemischer Reaktionen
4-(2,2-Difluoroacetyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The difluoroacetyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include amines, alcohols, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Difluoroacetyl)benzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Wirkmechanismus
The mechanism of action of 4-(2,2-Difluoroacetyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with amino groups in proteins, leading to the formation of sulfonamide bonds that can affect protein function .
Vergleich Mit ähnlichen Verbindungen
4-(2,2-Difluoroacetyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of a difluoroacetyl group, which can affect its reactivity and applications.
2,4-Difluorobenzenesulfonyl chloride: This compound has two fluorine atoms on the benzene ring, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a difluoroacetyl group and a sulfonyl chloride group, which provides a distinct set of reactivity and applications compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-(2,2-difluoroacetyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3S/c9-15(13,14)6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCBCVHLZOUZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














